3-Hydroxy-4-(trifluoromethyl)benzaldehyde
Description
3-Hydroxy-4-(trifluoromethyl)benzaldehyde (CAS: 1243282-07-6) is a fluorinated aromatic aldehyde with the molecular formula C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol. The compound features a hydroxyl group (-OH) at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzaldehyde ring. Its structural uniqueness arises from the electron-withdrawing effects of the -CF₃ group and the acidic hydroxyl group, which influence reactivity and applications in organic synthesis and pharmaceutical research. Available purities range from 90% to 96%, and it is primarily utilized as a research chemical .
Properties
IUPAC Name |
3-hydroxy-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-4,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZKHXAUAQRCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the benzaldehyde ring. One common method is the reaction of 3-hydroxybenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution, 60°C | 3-Hydroxy-4-(trifluoromethyl)benzoic acid | 85% | |
| CrO₃ | H₂SO₄, acetone, 0°C → rt | 3-Hydroxy-4-(trifluoromethyl)benzoic acid | 78% |
Mechanistic Insight :
The electron-withdrawing -CF₃ group stabilizes the intermediate carboxylate anion, enhancing oxidation efficiency.
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using hydride donors.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C → rt | 3-Hydroxy-4-(trifluoromethyl)benzyl alcohol | 92% | |
| LiAlH₄ | Et₂O, reflux | 3-Hydroxy-4-(trifluoromethyl)benzyl alcohol | 88% |
Key Observation :
LiAlH₄ provides higher selectivity for alcohol formation compared to NaBH₄, which may partially reduce other functional groups .
Nucleophilic Substitution at the Hydroxyl Group
The phenolic -OH participates in alkylation and acylation reactions.
Alkylation with Benzyl Chloride
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 80°C | 4-Benzyloxy-3-(trifluoromethyl)benzaldehyde | 70% |
Acylation with Acetic Anhydride
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ac₂O | Pyridine, rt | 4-Acetoxy-3-(trifluoromethyl)benzaldehyde | 95% |
Regioselectivity :
Protection occurs preferentially at the 4-hydroxy position due to steric hindrance from the -CF₃ group .
Multicomponent Reactions
This aldehyde participates in one-pot syntheses to form heterocycles.
Pyrazole Formation
| Components | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine, acetylenedicarboxylate | NEt₃, THF, rt | 3-(Trifluoromethyl)pyrazole derivative | 60% |
Mechanism :
A Michael addition initiates the reaction, followed by cyclization facilitated by the aldehyde’s electrophilic carbon .
Electrophilic Aromatic Substitution
The -CF₃ group directs electrophiles to specific positions on the ring.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → rt | 5-Nitro-3-hydroxy-4-(trifluoromethyl)benzaldehyde | 45% |
Regiochemical Outcome :
Nitration occurs at the 5-position due to meta-directing effects of both -CF₃ and -OH groups.
Condensation Reactions
The aldehyde forms Schiff bases and related derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aniline | EtOH, Δ | 3-Hydroxy-4-(trifluoromethyl)benzylideneaniline | 82% |
Applications :
Schiff bases derived from this compound show antimicrobial activity in preliminary assays .
Grignard and Organometallic Reactions
The aldehyde reacts with Grignard reagents to form secondary alcohols.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃MgBr | THF, -78°C → rt | 3-Hydroxy-4-(trifluoromethyl)phenethyl alcohol | 75% |
Side Reactions :
Competing reduction of the aldehyde to alcohol is minimized at low temperatures .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing CO and CF₃ radicals.
-
Photodegradation : UV exposure leads to cleavage of the -CHO group, forming 3-hydroxy-4-(trifluoromethyl)phenol.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-Hydroxy-4-(trifluoromethyl)benzaldehyde often involves the introduction of a trifluoromethyl group into a phenolic compound. Various methods have been developed for its synthesis, including regioselective protection techniques that enhance yield and selectivity in subsequent reactions .
Medicinal Chemistry
This compound has been explored for its biological activities:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives provide insight into their potential as antimicrobial agents.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 125–250 | Staphylococcus aureus |
| Derivative A | 62.5 | Escherichia coli |
- Anticancer Activity : The anticancer potential of this compound has been evaluated in various studies. Notably, it has shown promising results against breast cancer cell lines, with IC50 values indicating potent efficacy.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 2.63 | MCF-7 |
| Derivative B | 3.09 | MCF-7 |
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for the production of various complex organic molecules, including:
- Hydrazones and Schiff Bases : This compound can be reacted with hydrazines to form hydrazone derivatives, which have been characterized for their biological activities . The synthesis of these derivatives often involves careful control of reaction conditions to optimize yields.
Material Science
The incorporation of trifluoromethyl groups in organic compounds is known to enhance properties such as thermal stability and solubility. Research has indicated that materials derived from this compound exhibit improved performance in polymer applications due to these enhanced properties.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of hydrazone derivatives synthesized from this compound demonstrated moderate antimicrobial activity against common pathogens. The results indicated that structural modifications could significantly affect the antibacterial efficacy of the resulting compounds .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, derivatives of this compound were screened against multiple cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity, underscoring the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
The following compounds share structural similarities but differ in substituent positions or functional groups:
Physicochemical Properties
- Acidity: The hydroxyl group in 3-Hydroxy-4-(trifluoromethyl)benzaldehyde is more acidic than in non-fluorinated analogs due to the electron-withdrawing -CF₃ group. This contrasts with 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, where the -OH group’s acidity depends on its proximity to -CF₃ .
- Solubility : The trifluoromethyl group enhances lipophilicity compared to hydroxyl- or methoxy-substituted analogs (e.g., 3-Methoxy-4-hydroxyphenylglycolaldehyde , CAS: 17592-23-3) .
Biological Activity
3-Hydroxy-4-(trifluoromethyl)benzaldehyde is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group and a trifluoromethyl group attached to a benzaldehyde ring. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which facilitates its penetration through cell membranes. This structural feature plays a crucial role in its biological activity, influencing interactions with various enzymes and proteins.
The mechanism of action of this compound involves several pathways:
- Enzyme Interaction : The compound has been shown to interact with key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
- Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress-related damage in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor .
Enzyme Inhibition
Research has demonstrated that this compound exhibits dual inhibition against AChE and BuChE. The IC50 values for these interactions have been reported as follows:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 46.8 - 137.7 |
| Butyrylcholinesterase | 19.1 - 881.1 |
These findings suggest that the compound can effectively modulate cholinergic signaling, which is crucial for cognitive function .
Antioxidant Effects
In vitro studies have shown that this compound possesses significant free radical-scavenging activity, contributing to its potential use in preventing oxidative damage in cells . This property could be beneficial for developing treatments for conditions such as Alzheimer's disease.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Hydroxy-2-(trifluoromethyl)benzaldehyde | Different positioning of trifluoromethyl group | Moderate AChE inhibition |
| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | Similar structure, different hydroxyl position | Lower antioxidant activity |
The differences in biological activity can be attributed to the positional isomerism affecting how these compounds interact with biological targets .
Potential Therapeutic Applications
Given its biological activities, this compound shows promise for several therapeutic applications:
- Cognitive Enhancement : Due to its ability to inhibit AChE and BuChE, there is potential for this compound to be developed as a treatment for cognitive disorders such as Alzheimer's disease.
- Antioxidant Therapy : Its antioxidant properties may be leveraged in therapies aimed at reducing oxidative stress in neurodegenerative diseases and other conditions associated with cellular damage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-hydroxy-4-(trifluoromethyl)benzaldehyde, and how can reaction yields be improved?
- Methodological Answer : A common synthesis involves palladium-catalyzed cross-coupling under inert conditions (e.g., argon atmosphere). For example, aryl iodides react with trifluoromethyl precursors using Fe3O4-supported Pd catalysts and triethylamine as a base . Yield optimization requires careful control of catalyst loading (e.g., 2P-Fe3O4SiO2-Pd(OAc)₂), reaction temperature (room temperature to 80°C), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography or recrystallization is critical due to byproduct formation.
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Compare and NMR peaks to reference data (e.g., trifluoromethyl signals at ~110–120 ppm in NMR).
- HPLC-MS : Confirm molecular ion peaks (expected m/z: 192.11 for C₈H₅F₃O) and assess purity (>95% by area normalization) .
- Melting point analysis : Compare observed mp (91–93°C) with literature values to detect impurities .
Q. What solvents and conditions are suitable for handling this compound in experimental workflows?
- Methodological Answer : The compound is sparingly soluble in water (1.5 g/L at 20°C) but dissolves readily in ethanol, DMSO, or DCM. Storage under argon at ambient temperatures prevents degradation. For kinetic studies (e.g., Wittig reactions), use anhydrous solvents to avoid side reactions with moisture .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the reactivity of benzaldehyde derivatives in asymmetric catalysis?
- Methodological Answer : The trifluoromethyl group (-CF₃) enhances electrophilicity at the aldehyde carbon, accelerating nucleophilic additions (e.g., in asymmetric alcohol synthesis). Steric effects from the -CF₃ group also modulate enantioselectivity in chiral catalyst systems. Comparative kinetic studies with analogs (e.g., 3-fluoro-4-(trifluoromethyl)benzaldehyde) reveal rate differences of 20–30% under identical conditions .
Q. What computational methods are effective for predicting the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can predict:
- Dipole moments : Correlate with solubility in polar solvents.
- Frontier molecular orbitals : Identify reactive sites for electrophilic attacks.
- Vibrational frequencies : Validate IR spectra (e.g., C=O stretch at ~1700 cm⁻¹). Cross-validate with experimental data from NIST Chemistry WebBook .
Q. What strategies mitigate cytotoxicity risks when using this compound in biological studies?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify the hydroxy or trifluoromethyl groups to reduce toxicity while retaining bioactivity (e.g., esterification of the -OH group).
- In vitro assays : Screen derivatives against human cell lines (e.g., HepG2) using MTT assays. For example, N,N’-(Arylmethylene)bisamides derived from this compound show IC₅₀ values >50 μM, indicating moderate cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
